4-Bromo-1-ethynylisoquinoline
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Overview
Description
4-Bromo-1-ethynylisoquinoline is an organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom at the 4-position and an ethynyl group at the 1-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of isoquinoline using bromine in nitrobenzene, which yields 4-bromoisoquinoline . The subsequent step involves the Sonogashira coupling reaction, where 4-bromoisoquinoline is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst to form 4-Bromo-1-ethynylisoquinoline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-ethynylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper Co-catalysts: Often used in conjunction with palladium catalysts to enhance reaction efficiency.
Bromine: Used for the initial bromination of isoquinoline.
Major Products Formed:
Substituted Isoquinolines: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aromatic compounds.
Scientific Research Applications
4-Bromo-1-ethynylisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethynylisoquinoline involves its interaction with various molecular targets. The bromine atom and ethynyl group contribute to its reactivity and ability to form covalent bonds with other molecules. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups . Additionally, the ethynyl group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the ethynyl group but shares the bromine substitution at the 4-position.
1-Ethynylisoquinoline: Lacks the bromine atom but has the ethynyl group at the 1-position.
4-Chloro-1-ethynylisoquinoline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-1-ethynylisoquinoline is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and versatility in synthetic applications
Properties
IUPAC Name |
4-bromo-1-ethynylisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c1-2-11-9-6-4-3-5-8(9)10(12)7-13-11/h1,3-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVPJRQAJYEHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C2=CC=CC=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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